5-Methyl-1,2,3-oxadiazole-4-carboxylic acid
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Overview
Description
5-Methyl-1,2,3-oxadiazole-4-carboxylic acid (MOCA) is an organic compound belonging to the oxadiazole class of compounds. It is a white solid with a molecular weight of 144.12 g/mol and a melting point of 129-130°C. MOCA is a versatile compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biotechnology. It is used in the synthesis of various organic compounds, including pharmaceuticals and biochemicals. MOCA also has a variety of biochemical and physiological effects, which make it a useful compound for laboratory experiments and research.
Scientific Research Applications
Synthesis and Characterization
- Novel 1,3,4-oxadiazole derivatives of 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid were synthesized, characterized using various spectroscopic methods, and evaluated for biological activity (Rao, Viveka, Raju, & Chary, 2019).
Biological Activity
- Some derivatives of 1,2,4-oxadiazole-5-carboxylic acid showed antihypertensive activity in rats, with various structural modifications being explored for improved activity (Santilli & Morris, 1979).
Corrosion Inhibition
- 1,3,4-oxadiazole derivatives were synthesized and found to have corrosion inhibition ability towards mild steel in sulfuric acid, using gravimetric, electrochemical, and computational methods (Ammal, Prajila, & Joseph, 2018).
Theoretical Studies
- Detailed structural, electronic, and spectroscopic study of 4-methylthiadiazole-5-carboxylic acid, a similar compound, was conducted using density functional theory (Singh et al., 2019).
Antibacterial Activity
- Synthesis of 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid was completed, with its antibacterial activity being studied for some synthesized compounds (Brahmayya et al., 2018).
Energetic Compounds
- Two derivatives of 3-methyl-1,2,5-oxadiazole 2-oxide were designed, synthesized, and characterized for their energetic properties, including density, thermal stability, and sensitivity (Xu, Yang, & Cheng, 2018).
Angiotensin II Receptor Antagonistic Activities
- Benzimidazole derivatives bearing acidic heterocycles, including 1,2,4-oxadiazole rings, were synthesized and evaluated for their angiotensin II receptor antagonistic activities (Kohara et al., 1996).
Mechanism of Action
Target of Action
5-Methyl-1,2,3-oxadiazole-4-carboxylic acid is a type of oxadiazole, a class of compounds known for their diverse biological activities . These compounds likely interact with various targets, including enzymes and receptors, disrupting the normal function of pathogenic organisms .
Mode of Action
Oxadiazoles are known to interact with their targets through hydrogen bonding . The electronegativity of the nitrogen and oxygen atoms in the oxadiazole ring makes them strong hydrogen bond acceptors . This allows them to form stable interactions with their targets, potentially leading to the inhibition of essential biological processes in pathogens .
Biochemical Pathways
Given the broad-spectrum anti-infective activity of oxadiazoles , it can be inferred that these compounds likely interfere with multiple biochemical pathways essential for the survival and replication of pathogens.
Pharmacokinetics
The solubility of the compound in water suggests that it may have good bioavailability
Result of Action
Given the anti-infective activity of oxadiazoles , it can be inferred that this compound likely leads to the death or inhibition of pathogenic organisms.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its storage recommendations . Additionally, the compound’s solubility in water suggests that its action could be influenced by the hydration status of the environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyloxadiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-2-3(4(7)8)5-6-9-2/h1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUSBSVMWUIMFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NO1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261520 |
Source
|
Record name | 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
914637-48-2 |
Source
|
Record name | 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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